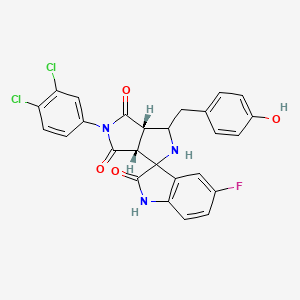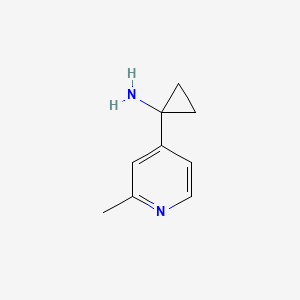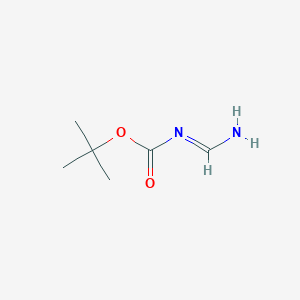
tert-butyl N-carboximidoylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-carboximidoylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-carboximidoylcarbamate typically involves the reaction of tert-butylamine with a suitable carbonyl compound. One common method is the reaction of tert-butylamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions . This reaction proceeds smoothly at room temperature and yields the desired product in good yields.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-carboximidoylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl N-carboximidoylcarbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it a valuable tool for the synthesis of complex molecules .
Biology: The compound has been investigated for its potential use in the development of enzyme inhibitors and other biologically active molecules. Its ability to form stable complexes with various biomolecules makes it a promising candidate for drug discovery .
Medicine: this compound derivatives have shown potential as therapeutic agents for the treatment of various diseases. Research is ongoing to explore their efficacy and safety in clinical settings .
Industry: In the materials science field, this compound is used as a precursor for the synthesis of polymers and other advanced materials. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics .
Wirkmechanismus
The mechanism of action of tert-butyl N-carboximidoylcarbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can block the active site of the enzyme and prevent substrate binding .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- tert-Butyl N-hydroxycarbamate
- tert-Butyl N-chloro-N-sodio-carbamate
Comparison: Compared to similar compounds, it offers greater versatility in synthetic applications and has shown promising results in biological and medicinal research .
Eigenschaften
Molekularformel |
C6H12N2O2 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
tert-butyl (NE)-N-(aminomethylidene)carbamate |
InChI |
InChI=1S/C6H12N2O2/c1-6(2,3)10-5(9)8-4-7/h4H,1-3H3,(H2,7,8,9) |
InChI-Schlüssel |
KGIHCIDSTZOVOV-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/N=C/N |
Kanonische SMILES |
CC(C)(C)OC(=O)N=CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6,10,12-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,4,7,9,11-hexaene](/img/structure/B12638341.png)
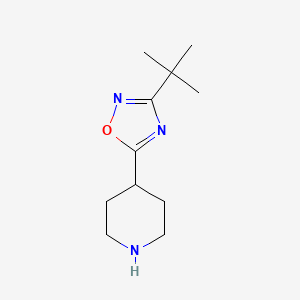
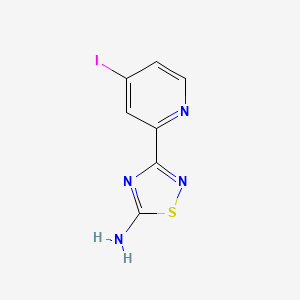
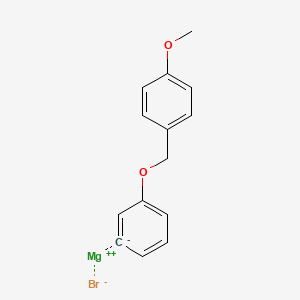
![Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate](/img/structure/B12638373.png)
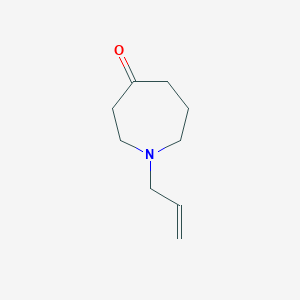

![1-Piperidinecarboxylic acid, 4-[(1R)-1-[3-[3-fluoro-4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B12638389.png)
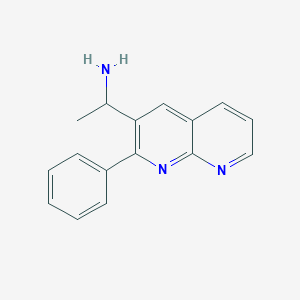
acetyl}serine](/img/structure/B12638410.png)
![2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B12638414.png)
![[8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate](/img/structure/B12638417.png)
